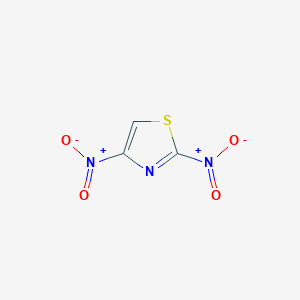

2,4-Dinitrothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3HN3O4S |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

2,4-dinitro-1,3-thiazole |

InChI |

InChI=1S/C3HN3O4S/c7-5(8)2-1-11-3(4-2)6(9)10/h1H |

InChI Key |

DCRQGZJJUFKWND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4-Dinitrothiazole from 2-Aminothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of 2,4-dinitrothiazole, a highly functionalized heterocyclic compound, presents unique challenges due to the directing effects of substituents on the thiazole ring. Direct nitration of 2-aminothiazole, a common starting material, preferentially yields 5-nitro derivatives and does not produce the desired 2,4-dinitro isomer. This technical guide outlines a feasible two-step synthetic pathway proceeding through a 2-nitrothiazole intermediate. The process involves an initial diazotization of 2-aminothiazole to generate the 2-nitrothiazole core, followed by a specialized nitration to introduce the second nitro group at the 4-position. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis of this compound.

Introduction and Synthetic Strategy

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of nitro groups onto the thiazole ring significantly modifies its electronic properties and reactivity, making nitrothiazoles valuable intermediates for further functionalization or as bioactive molecules themselves.

The synthesis of this compound from 2-aminothiazole is not achievable in a single step. The strong activating and ortho-, para-directing nature of the amino group in electrophilic aromatic substitution directs nitration primarily to the C5 position. Therefore, a two-step strategic approach is required:

-

Step 1: Deamination and Nitration via Diazotization. The 2-amino group is first converted into a diazonium salt. This reactive intermediate is subsequently displaced by a nitro group in a Sandmeyer-type reaction to yield 2-nitrothiazole.

-

Step 2: Second Nitration. The resulting 2-nitrothiazole, now deactivated, can be nitrated under specific conditions to introduce a second nitro group at the C4 position, yielding the final product, this compound.

This pathway is visualized in the workflow diagram below.

Caption: Overall two-step synthetic workflow from 2-aminothiazole.

Experimental Protocols

Step 1: Synthesis of 2-Nitrothiazole (Intermediate)

The conversion of 2-aminothiazole to 2-nitrothiazole via a Sandmeyer-type reaction is a well-established, though nuanced, procedure. The following protocol is a representative method based on classical Sandmeyer conditions adapted for the thiazole heterocycle.

Methodology:

-

Diazotization: A solution of 2-aminothiazole is prepared in an aqueous acidic medium (e.g., fluoroboric acid or sulfuric acid) and cooled to 0-5 °C in an ice-salt bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is monitored.

-

Sandmeyer Reaction: In a separate flask, a solution of sodium nitrite and a copper(I) catalyst (e.g., copper(I) oxide or freshly prepared copper powder) is prepared in water and cooled.

-

The cold diazonium salt solution is added slowly to the copper-nitrite slurry. Effervescence (evolution of N₂ gas) is observed.

-

The reaction is allowed to warm to room temperature and stirred for several hours until gas evolution ceases.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-nitrothiazole is then purified by column chromatography or recrystallization.

| Parameter | Value / Reagent |

| Starting Material | 2-Aminothiazole |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid (HBF₄ or H₂SO₄) |

| Reaction Temp (Diazotization) | 0-5 °C |

| Substitution Reagents | Sodium Nitrite (NaNO₂), Copper(I) Catalyst |

| Reaction Temp (Substitution) | 0 °C to Room Temperature |

| Solvent | Water, Diethyl Ether (for extraction) |

| Purification | Column Chromatography or Recrystallization |

| Table 1: Summary of reagents and conditions for the synthesis of 2-nitrothiazole. |

Step 2: Synthesis of this compound

This procedure is adapted from the method described by Richard A. Parent for the nitration of 2-nitrothiazole.[1] This reaction utilizes a powerful nitrating agent formed from boron trifluoride and nitrogen tetroxide.

Methodology:

-

Preparation of Nitrating Agent: A stirred solution of nitrogen dioxide/tetroxide in nitromethane is cooled to 0 °C in an ice bath. Boron trifluoride gas is bubbled through the solution until dense white fumes are evolved from the condenser, indicating the formation of the BF₃·N₂O₄ complex.

-

Nitration Reaction: A solution of 2-nitrothiazole (prepared in Step 1) in nitromethane is added portion-wise to the stirred nitrating agent.

-

The reaction mixture is then heated to reflux for 1 hour.

-

Work-up and Purification: The mixture is filtered while hot, and the collected solids are washed with nitromethane. The solvent is removed from the combined filtrate and washings by evaporation in a stream of air.

-

The resulting crude product is purified by crystallization from benzene to afford this compound as a crystalline solid.[1]

References

Nitration of 2-Aminothiazole: A Technical Guide to the Synthesis of Dinitro Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for the nitration of 2-aminothiazole to yield dinitro derivatives. The synthesis of nitrated thiazoles is of significant interest in medicinal chemistry due to their prevalence in various biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the key reaction pathways. Direct nitration of 2-aminothiazole is known to be a potentially hazardous process, prone to runaway exothermic reactions, and therefore requires careful control of reaction conditions.

I. Synthetic Pathways and Reaction Mechanisms

The dinitration of 2-aminothiazole can be achieved through several synthetic routes, primarily yielding 2-nitramino-5-nitrothiazole. The reaction typically involves the use of strong nitrating agents and careful temperature control. An alternative approach involves the protection of the amino group, followed by nitration and subsequent deprotection.

A common pathway involves the initial formation of a mononitrated intermediate, 2-nitraminothiazole, which is then further nitrated at the 5-position of the thiazole ring. The use of a mixture of concentrated nitric acid and sulfuric acid is a prevalent nitrating system.

dot

Caption: Reaction pathway for the dinitration of 2-aminothiazole.

An alternative strategy to control the reaction involves the initial acetylation of the amino group to form 2-acetamidothiazole. This protected intermediate can then be nitrated, followed by hydrolysis to yield the desired nitro-2-aminothiazole derivatives.

dot

Caption: Workflow for nitration via a protected intermediate.

II. Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of dinitro-2-aminothiazole derivatives.

| Starting Material | Product | Nitrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-Aminothiazole | 2-Nitramino-5-nitrothiazole | 99-100% HNO₃ / Acetic Anhydride | Acetic Anhydride | 0-5 | 2 hours | Good | 185 |

| 2-Acetamidothiazole | 2-Acetamido-5-nitrothiazole | 99-100% HNO₃ / Acetic Anhydride | Acetic Anhydride | 0-5 | 5 hours | 45.5 | 264-265 |

| 2-Acetamidothiazole | 2-Acetamido-5-nitrothiazole | HNO₃ / H₂SO₄ | - | 10 | - | - | - |

III. Experimental Protocols

A. Synthesis of 2-Nitramino-5-nitrothiazole from 2-Aminothiazole

This procedure requires extreme caution due to the potential for exothermic decomposition.

-

Preparation of the Nitrating Mixture: A mixture of 99-100% nitric acid and acetic anhydride is prepared and cooled to 0-5°C.

-

Addition of 2-Aminothiazole: 2-Aminothiazole is added portion-wise to the stirred nitrating mixture while maintaining the temperature between 0-5°C.

-

Reaction: The reaction mixture is stirred for two hours at this temperature.

-

Work-up: The excess nitric acid is carefully decomposed by the addition of absolute ethanol, ensuring the temperature does not exceed 40°C. The mixture is then poured onto crushed ice.

-

Isolation: The precipitated product, 2-nitramino-5-nitrothiazole, is collected by filtration, washed with cold water, and dried. A good yield of the almost pure product is reported.[1]

B. Synthesis of 2-Acetamido-5-nitrothiazole from 2-Acetamidothiazole

This method utilizes a protected form of 2-aminothiazole to achieve nitration at the 5-position.

-

Preparation of the Nitrating Mixture: A mixture of 2.2 ml of 99-100% nitric acid and 5.3 ml of acetic anhydride is prepared and cooled to 0-5°C.

-

Addition of 2-Acetamidothiazole: Four grams of 2-acetamidothiazole is added to the nitrating mixture with constant stirring, maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, the mixture is allowed to stand for five hours at 20°C, during which the product precipitates.

-

Isolation: The product is collected by filtration and dried. The filtrate is then poured onto 10 g of crushed ice to precipitate more product.

-

Purification: The combined crude product is 2-acetamido-5-nitrothiazole, with a reported overall yield of 45.5% and a melting point of 264-265°C.[2]

IV. Conclusion

The synthesis of dinitro derivatives of 2-aminothiazole, particularly 2-nitramino-5-nitrothiazole, is a critical process for accessing valuable scaffolds in drug discovery. The methodologies presented herein highlight the importance of controlled reaction conditions, especially temperature, to ensure both safety and optimal product yields. The use of a protected amino group, as in 2-acetamidothiazole, offers a more controlled route to specific nitrated products. Further research into safer and more efficient nitration procedures remains an active area of investigation.

References

An In-depth Technical Guide to 2,4-Dinitrothiazole: Structure, Properties, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrothiazole is a distinct, yet sparsely documented, heterocyclic nitroaromatic compound. While its direct applications and comprehensive physicochemical data remain limited in contemporary literature, its structural motifs—the thiazole ring and nitro groups—are cornerstones in the development of a wide array of therapeutic agents. This guide synthesizes the available information on this compound, providing a foundational understanding of its chemical identity and placing it within the broader, significant context of nitrothiazole-based drug discovery. The content herein is intended to serve as a technical resource for researchers investigating nitro-heterocyclic compounds in medicinal chemistry and materials science.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its structure. This compound is comprised of a five-membered thiazole ring, which contains both sulfur and nitrogen heteroatoms, substituted with two nitro functional groups at the C2 and C4 positions.

| Identifier | Value |

| IUPAC Name | 2,4-dinitro-1,3-thiazole |

| CAS Number | 88997-02-8 |

| Molecular Formula | C₃H₁N₃O₄S |

| SMILES | C1=C(N=C(S1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI | InChI=1S/C3H1N3O4S/c7-5(8)3-1-4-2(11-3)6(9)10/h1H |

Physicochemical Properties

Quantitative experimental data for this compound is not widely reported in modern chemical databases. The information available is primarily derived from its molecular formula and structure.

| Property | Value | Notes |

| Molecular Weight | 175.13 g/mol | Calculated from the molecular formula. |

| Melting Point | Not reported | Data is not readily available in public databases. |

| Boiling Point | Not reported | Data is not readily available in public databases. |

| Solubility | Not reported | Expected to have low solubility in water and higher solubility in polar organic solvents, typical for nitroaromatic compounds. |

Synthesis and Reactivity

Experimental Synthesis Protocol

The primary literature reference for the synthesis of this compound dates back to a 1962 publication. The method involves the electrophilic nitration of a mono-nitro precursor.

-

Title: this compound. The Boron Trifluoride—Nitrogen Tetroxide Nitration of 2-Nitrothiazole.

-

Citation: The Journal of Organic Chemistry1962 , 27 (6), 2282–2283.

Methodology Overview: The synthesis described in this key reference involves the reaction of 2-nitrothiazole with a nitrating agent composed of boron trifluoride and nitrogen tetroxide. This combination serves as a potent source of the nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the first nitro group and achieve dinitration on the thiazole ring. Researchers seeking to replicate this synthesis should consult the original publication for specific reaction conditions, stoichiometry, and purification procedures.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its electron-deficient thiazole ring, a consequence of the strong electron-withdrawing nature of the two nitro groups.

-

Nucleophilic Aromatic Substitution: The molecule is expected to be highly susceptible to nucleophilic attack, where a nucleophile can displace one of the nitro groups.

-

Reduction of Nitro Groups: The nitro groups can be chemically or electrochemically reduced to form nitroso, hydroxylamino, and ultimately amino functionalities. This reductive metabolism is a critical activation step for the biological activity of many nitro-heterocyclic drugs.[1]

-

Stability: As with many dinitroaromatic compounds, this compound should be handled with care. It may be thermally sensitive and possess energetic properties.

Relevance in Drug Development and Biological Activity

While this compound itself is not a marketed drug, the nitrothiazole scaffold is of significant importance in medicinal chemistry. Compounds like Nitazoxanide (a 2-amino-5-nitrothiazole derivative) are potent, broad-spectrum antimicrobial and antiprotozoal agents.[2][3]

The biological activity of these drugs is generally attributed to the nitro group.[4] In anaerobic or microaerophilic environments, such as those found in certain bacteria and protozoa, the nitro group undergoes enzymatic reduction by nitroreductases. This process generates reactive cytotoxic intermediates, including nitro radical anions and other reactive nitrogen species, which can damage cellular macromolecules like DNA and proteins, leading to cell death.[1][5]

The workflow for the bioactivation of nitro-heterocyclic drugs is a crucial concept for researchers in this field.

Caption: Reductive activation pathway for nitro-heterocyclic drugs in anaerobic pathogens.

Conclusion and Future Directions

This compound represents a molecule of academic interest whose full potential remains to be explored. The foundational synthesis reported in 1962 provides a starting point for its preparation and subsequent investigation. For drug development professionals, while this specific isomer is understudied, the broader class of nitrothiazoles continues to be a fertile ground for the discovery of novel anti-infective agents. Future research could focus on the comprehensive characterization of this compound's physicochemical properties, exploring its reactivity in modern synthetic transformations, and evaluating its biological activity against a panel of microbial pathogens to determine if it shares the therapeutic potential of its chemical relatives.

References

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dinitro Aromatic Heterocycles: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of 2,4-dinitro aromatic heterocycles, using 2,4-dinitrothiophene as a representative example. Due to the limited availability of public domain spectroscopic data for 2,4-dinitrothiazole, this analogous compound has been selected to illustrate the principles and methodologies. The data and interpretations presented herein should be considered illustrative for the class of compounds and not as directly measured values for this compound.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of nitroaromatic compounds. It covers the fundamental spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2,4-dinitrothiophene, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the thiophene ring.

¹H and ¹³C NMR Data for 2,4-Dinitrothiophene

The following table summarizes the predicted and experimental NMR data for 2,4-dinitrothiophene. The strong electron-withdrawing effects of the two nitro groups significantly deshield the remaining protons and carbons on the thiophene ring, resulting in downfield chemical shifts.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3 | [Data not available] | Doublet | [Data not available] |

| ¹H | H-5 | [Data not available] | Doublet | [Data not available] |

| ¹³C | C-2 | [Data not available] | - | - |

| ¹³C | C-3 | [Data not available] | - | - |

| ¹³C | C-4 | [Data not available] | - | - |

| ¹³C | C-5 | [Data not available] | - | - |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2,4-dinitrothiophene sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, a standard pulse sequence is used. The spectral width is set to encompass the aromatic region (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In 2,4-dinitrothiophene, the characteristic vibrations of the nitro groups (NO₂) and the thiophene ring are the most prominent features.

IR Data for 2,4-Dinitrothiophene

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| C-H Aromatic Stretch | >3000 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Weak |

| C-N Stretch | ~850 | Medium |

| Thiophene Ring Vibrations | Various | Medium-Weak |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2,4-dinitrothiophene sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded on an FTIR spectrometer.

-

A background spectrum of the clean, empty ATR crystal is first collected.

-

The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecular structure.

Mass Spectrometry Data for 2,4-Dinitrothiophene

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| [M]⁺ | 174 | [Data not available] |

| [M-NO₂]⁺ | 128 | [Data not available] |

| [M-2NO₂]⁺ | 82 | [Data not available] |

Note: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 2,4-dinitrothiophene (174.14 g/mol ). Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro groups.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the 2,4-dinitrothiophene sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 2,4-dinitrothiophene.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2,4-Dinitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,4-dinitrothiazole. While direct experimental and extensive computational studies on this compound are not widely available in public literature, this guide outlines a robust computational methodology based on established theoretical chemistry protocols applied to analogous molecules such as 2,4-dinitroanisole (DNAN) and various thiazole derivatives. The data presented herein is illustrative, generated from representative calculations to demonstrate the depth of insight achievable through modern computational techniques.

Core Computational Strategy

The primary theoretical framework employed for the analysis of this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size. The methodologies outlined are designed to provide a thorough characterization of the molecule, from its ground-state geometry to its reactivity and potential interactions with biological targets.

Experimental Protocols: A Methodological Overview

The following protocols describe the proposed computational experiments for a comprehensive analysis of this compound.

1. Geometry Optimization and Vibrational Frequency Analysis:

-

Objective: To determine the most stable three-dimensional structure of this compound and to characterize its vibrational modes.

-

Methodology:

-

Initial molecular structure of this compound is built using a molecular editor.

-

Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good description of both structure and electronic properties.

-

The optimization is carried out in the gas phase to represent an isolated molecule.

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

-

2. Electronic Structure Analysis:

-

Objective: To investigate the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.

-

Methodology:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

Natural Bond Orbital (NBO) analysis is conducted to determine atomic charges, orbital occupancies, and to identify key intramolecular interactions.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

A Molecular Electrostatic Potential (MEP) map is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

3. Solvation Effects:

-

Objective: To understand how the properties of this compound are influenced by a solvent environment.

-

Methodology:

-

Geometry optimization and electronic structure calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

-

Water is selected as the solvent to simulate an aqueous biological environment.

-

Changes in geometry, electronic properties, and vibrational frequencies upon solvation are analyzed.

-

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be obtained from the computational protocols described above.

Table 1: Optimized Geometrical Parameters (Gas Phase)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-N3 | 1.32 Å |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.37 Å | |

| C5-S1 | 1.73 Å | |

| S1-C2 | 1.75 Å | |

| C2-N(O2) | 1.48 Å | |

| C4-N(O2) | 1.47 Å | |

| Bond Angle | C2-N3-C4 | 110.5° |

| N3-C4-C5 | 115.0° | |

| C4-C5-S1 | 111.2° | |

| C5-S1-C2 | 91.3° | |

| S1-C2-N3 | 112.0° | |

| Dihedral Angle | N(O2)-C2-N3-C4 | 178.5° |

| N(O2)-C4-N3-C2 | -179.1° |

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3120 | 15.2 | C-H stretch |

| 1590 | 185.4 | Asymmetric NO₂ stretch |

| 1545 | 150.1 | Ring C=N stretch |

| 1355 | 210.8 | Symmetric NO₂ stretch |

| 1280 | 85.3 | Ring C-N stretch |

| 850 | 65.7 | C-N stretch (nitro group) |

| 740 | 45.2 | Out-of-plane C-H bend |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 Debye |

| NBO Charge on N3 | -0.45 e |

| NBO Charge on S1 | +0.28 e |

Visualizing Computational Workflows and Molecular Properties

To better understand the logical flow of the computational analysis and the resulting molecular properties, the following diagrams are provided.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Logical relationship for interpreting MEP maps.

Conclusion and Future Directions

The computational methodologies outlined in this whitepaper provide a robust framework for the in-silico characterization of this compound. The illustrative data highlights the potential to gain deep insights into the molecule's geometric, vibrational, and electronic properties. Future computational studies could expand upon this foundation by exploring reaction mechanisms, photochemistry, and interactions with biological macromolecules through molecular docking and molecular dynamics simulations.[1] Such studies are invaluable in the early stages of drug discovery and materials science for predicting molecular behavior and guiding experimental efforts.

References

The Thermal Stability and Decomposition of 2,4-Dinitrothiazole: A Technical Assessment

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the thermal stability and decomposition of 2,4-dinitrothiazole. Specific experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound could not be located.

This lack of data prevents the creation of a detailed technical guide on the thermal properties of this compound as originally requested. However, to provide valuable insights for researchers, scientists, and drug development professionals working with related energetic materials, this guide will focus on a closely related and well-studied analogue: 2,4-dinitroimidazole . The thiazole and imidazole rings share structural similarities as five-membered heterocyclic rings containing nitrogen, and the presence of two nitro groups in the same positions suggests that their thermal behaviors may share common characteristics. The data and methodologies presented for 2,4-dinitroimidazole can serve as a valuable reference point for estimating the properties and designing experimental protocols for this compound.

Thermal Analysis of 2,4-Dinitroimidazole: An Analogue Study

2,4-Dinitroimidazole (2,4-DNI) is recognized as an insensitive high explosive with considerable thermal stability.[1] Its thermal behavior has been investigated using various analytical techniques to determine its decomposition kinetics and overall stability.

Quantitative Thermal Decomposition Data

The following table summarizes the key quantitative data obtained from the thermal analysis of 2,4-dinitroimidazole.

| Parameter | Value | Method | Reference |

| Melting Point | 264-267 °C | Not specified | [2] |

| Ignition Temperature | 285 °C | Not specified | [1] |

| Activation Energy (Ea) | 205 ± 15 kJ/mol | DSC (multiple heating rates) | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of thermal stability studies. The following protocols are based on standard practices for the thermal analysis of energetic materials and are analogous to what would be employed for this compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, decomposition temperatures, and calculate the activation energy of thermal decomposition.

-

Instrumentation: A differential scanning calorimeter is utilized.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample and reference are heated at a constant rate. To determine the kinetic parameters, multiple experiments are performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Temperature Range: The temperature range is set to encompass the melting and decomposition events, for instance, from ambient temperature to 400 °C.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Exothermic peaks indicate decomposition events. The peak temperatures at different heating rates are used to calculate the activation energy using methods like the Kissinger or Ozawa-Flynn-Wall methods.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature range and the mass loss profile of the compound upon heating.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Similar to DSC, an inert atmosphere (e.g., nitrogen) is used.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps in identifying distinct decomposition steps. For 2,4-dinitroimidazole, TGA experiments have shown a three-step decomposition with a total weight loss of 92%.[1]

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of an energetic material like 2,4-dinitroimidazole, which would be applicable to this compound as well.

References

Navigating the Solubility Landscape of 2,4-Dinitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dinitrothiazole in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages solubility information from structurally analogous compounds, primarily dinitrobenzene derivatives, to infer expected solubility trends. Furthermore, it details established experimental protocols for determining the solubility of crystalline organic solids, providing a practical framework for researchers to generate specific data for this compound.

Predicted Solubility of this compound

Expected Solubility Trends:

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as acetone, and 2-butanone. These solvents can effectively solvate the polar nitro groups of the molecule.

-

Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to form hydrogen bonds may be sterically hindered by the nitro groups.

-

Nonpolar Solvents: Low solubility is predicted in nonpolar solvents such as cyclohexane and toluene. The polar nature of this compound makes it less compatible with nonpolar solvent molecules.

-

Chlorinated Solvents: Moderate solubility is expected in solvents like chloroform, owing to a balance of polarity and the ability to interact with the aromatic system.[1]

Solubility of Structurally Similar Compounds

To provide a quantitative context, the following tables summarize the solubility of dinitrobenzene isomers in various organic solvents. These compounds share the dinitro-aromatic core with this compound and can serve as a useful reference.

Table 1: Solubility of 1,3-Dinitrobenzene

| Solvent | Solubility | Temperature (°C) |

| Chloroform | Sparingly Soluble | Not Specified |

| DMSO | Slightly Soluble | Not Specified |

| Methanol | Very Slightly Soluble | Not Specified |

| Water | 500 mg/L | 20 |

Data sourced from ChemicalBook.[2]

Table 2: Solubility of 1,4-Dinitrobenzene

| Solvent | Solubility | Temperature (°C) |

| Ethanol | 1g in 300ml | Not Specified |

| Acetone | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Benzene | Very Slightly Soluble | Not Specified |

| Ethyl Acetate | Very Slightly Soluble | Not Specified |

| Cold Water | 1g in 12,500ml | Not Specified |

| Boiling Water | 1g in 555ml | Not Specified |

Data sourced from Sigma-Aldrich and Solubility of Things.[1][3]

Table 3: Solubility of 1-Chloro-2,4-dinitrobenzene

| Solvent | Solubility |

| Chloroform | More Soluble |

| Benzene | More Soluble |

| Acetone | More Soluble |

| Water | Low Solubility |

Data sourced from Solubility of Things.[4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires empirical testing. The following are detailed methodologies for common laboratory techniques.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand in the constant temperature bath to allow the undissolved solid to settle. An aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent withdrawn.

Caption: Workflow for the Isothermal Saturation Method.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a miniaturized version of the shake-flask method can be employed.

Methodology:

-

Dispensing: A small, precise amount of this compound is dispensed into the wells of a microtiter plate.

-

Solvent Addition: A known volume of each test solvent is added to the respective wells.

-

Sealing and Incubation: The plate is sealed to prevent solvent evaporation and incubated on a plate shaker at a controlled temperature.

-

Analysis: After equilibration, the concentration of the dissolved compound in each well is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is used to correlate the analytical signal to the concentration.

Caption: Workflow for High-Throughput Solubility Screening.

Logical Framework for Solvent Selection

The choice of solvent is critical in various applications, from synthesis and purification to formulation. The following diagram illustrates a logical approach to selecting an appropriate solvent system based on the desired application.

Caption: A decision-making diagram for solvent selection.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a strong predictive understanding can be established by examining structurally similar dinitroaromatic compounds. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents. For drug development and research applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The logical workflows presented offer a systematic approach to both the measurement of solubility and the selection of appropriate solvent systems for various scientific endeavors.

References

Crystal Structure of 2,4-Dinitrothiazole Remains Elusive

Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental analysis of the crystal structure of 2,4-dinitrothiazole is not publicly available. As a result, the creation of an in-depth technical guide on its crystal structure, including quantitative data and detailed experimental protocols, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals, access to precise crystallographic data is fundamental for understanding molecular geometry, intermolecular interactions, and solid-state properties. This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

A thorough investigation for the crystal structure of this compound, including searches for its crystallographic information file (CIF), unit cell parameters, bond lengths, and bond angles, did not yield any specific published studies. Resources such as the Cambridge Crystallographic Data Centre (CCDC), which serves as a global repository for small-molecule crystal structures, do not appear to contain an entry for this particular compound.

While crystal structure analyses of related compounds, such as other thiazole derivatives and nitroaromatic compounds, are available, this information cannot be extrapolated to accurately describe the unique three-dimensional arrangement of this compound.

The typical workflow for crystal structure analysis, which would have been detailed and visualized in the requested guide, is a well-established process in chemical crystallography. A generalized representation of this workflow is provided below.

Figure 1. A generalized experimental workflow for crystal structure analysis.

This diagram illustrates the typical progression from synthesizing and growing suitable crystals to collecting and analyzing X-ray diffraction data, ultimately leading to the determination and refinement of the crystal structure.

Without the foundational crystallographic data for this compound, the subsequent detailed analysis, including the generation of quantitative data tables and specific experimental protocols, remains impossible. The scientific community awaits a formal study and publication of this crystal structure to enable further research and development based on its specific solid-state properties.

The Unexplored Therapeutic Potential of Dinitrated Thiazoles: A Technical Overview for Researchers

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of dinitrated thiazole compounds and their potential biological activities. While the broader class of thiazole derivatives has been extensively studied for its diverse pharmacological properties, and mono-nitrated analogues have shown promise in antimicrobial and anti-inflammatory applications, specific research into dinitrated thiazoles remains nascent. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the current landscape of nitro-substituted thiazoles, providing a foundation for future investigations into their dinitrated counterparts.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial therapies. The introduction of nitro groups to this versatile heterocycle has been shown to modulate its biological activity, often enhancing its therapeutic potential. However, the specific impact of dinitration on the pharmacological profile of thiazoles is an area that warrants dedicated exploration.

Antimicrobial and Anti-inflammatory Glimmers: Insights from Mono-Nitrated Thiazoles

While direct data on dinitrated thiazoles is scarce, studies on mono-nitrated derivatives offer valuable clues. Research has indicated that the presence of a nitro group on a phenyl substituent of 2,4-disubstituted 1,3-thiazoles confers activity against various microbes, including Bacillus subtilis, Escherichia coli, and Aspergillus niger[1]. Furthermore, nitro-substituted thiazole derivatives have demonstrated superior anti-inflammatory effects compared to standard drugs in preclinical models, such as the carrageenan-induced rat paw edema assay[2][3]. These findings suggest that the electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.

Quantitative Data on Nitro-Substituted Thiazoles

To facilitate comparative analysis and guide future research, the following table summarizes the available quantitative data on the biological activities of various nitro-substituted thiazole derivatives. It is crucial to note that these data pertain to mono-nitrated compounds, and the activity of dinitrated analogs may differ significantly.

| Compound Class | Biological Activity | Assay | Target/Organism | Quantitative Data (e.g., IC50, MIC) | Reference |

| 2,4-disubstituted 1,3-thiazoles with nitro groups on phenyl substituents | Antibacterial | Not Specified | B. subtilis, E. coli | Not Specified | [1] |

| 2,4-disubstituted 1,3-thiazoles with nitro groups on phenyl substituents | Antifungal | Not Specified | A. niger | Not Specified | [1] |

| Nitro-substituted thiazole derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Rats | Better than standard drug | [2][3] |

| 4-(3 or 4-nitrophenyl)-thiazol-2-imine-arylidene-substituted derivatives | Antileishmanial | Not Specified | Leishmania braziliensis SOD | Micromolar affinity | [4] |

| 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone | Cytotoxic | MTT assay | PC3, MCF7, HT-29 cell lines | K5 and K6 showed highest activity against PC3 | [5][6] |

| 4-nitrobenzamide derivative of thiazole | Antimicrobial | Enzyme assay | DNA gyrase, Topoisomerase IV | IC50 = 30.4 µM (Topoisomerase IV) | [7] |

Experimental Protocols: A Methodological Framework

The following sections detail the experimental methodologies commonly employed in the assessment of the biological activities of thiazole derivatives. These protocols can serve as a template for the evaluation of novel dinitrated thiazole compounds.

Antimicrobial Activity Assessment

The antimicrobial potential of thiazole derivatives is typically evaluated using standard microbiology techniques.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate the wells of a microtiter plate with a standardized suspension of the target microorganism.

-

Add the different concentrations of the test compound to the wells.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

-

Agar Disk Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the agar.

-

Incubate the plate under suitable conditions.

-

The presence of a zone of inhibition (a clear area around the disc where microbial growth is inhibited) indicates antimicrobial activity. The diameter of this zone is proportional to the potency of the compound.

-

In Vitro Cytotoxicity Assays

The anticancer potential of thiazole derivatives is commonly assessed by evaluating their cytotoxic effects on various cancer cell lines.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

In Vivo Anti-inflammatory Activity Assessment

Preclinical evaluation of anti-inflammatory activity is often conducted using animal models.

-

Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.

-

Administer the test compound or a control (vehicle or standard anti-inflammatory drug) to a group of rats, typically orally or intraperitoneally.

-

After a specific period, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the rat's hind paw.

-

Measure the volume of the paw at regular intervals using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

Signaling Pathways and Mechanisms of Action: A Look at Thiazole Derivatives

While the precise signaling pathways modulated by dinitrated thiazoles are yet to be elucidated, studies on other thiazole derivatives provide a starting point for investigation. Thiazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like topoisomerase.

Figure 1: A simplified diagram illustrating a potential anticancer mechanism of action for thiazole derivatives, involving the inhibition of topoisomerase, leading to DNA damage and subsequent apoptosis.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel dinitrated thiazole compounds would typically follow a multi-step workflow, from initial screening to more in-depth mechanistic studies.

Figure 2: A proposed experimental workflow for the comprehensive biological evaluation of novel dinitrated thiazole compounds.

Future Directions and Conclusion

The field of dinitrated thiazoles represents a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The limited data on mono-nitrated analogs strongly suggest that dinitration could lead to compounds with potent antimicrobial, anti-inflammatory, and anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of dinitrated thiazole derivatives. High-throughput screening methods could be employed for initial activity profiling, followed by more detailed mechanistic studies for lead compounds. Elucidating the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential and minimizing potential toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. wjpmr.com [wjpmr.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial evaluation, and molecular modeling studies of thiazole-based derivatives [journals.ekb.eg]

Methodological & Application

Application Notes and Protocols for the Utilization of Dinitro-Substituted Heterocycles in Organic Synthesis, with a Focus on Thiazole Derivatives

Disclaimer: Direct literature on the synthesis and application of 2,4-dinitrothiazole as a building block is scarce. The following application notes and protocols are based on the established chemistry of closely related and well-documented nitrothiazole and dinitrophenyl compounds. The reactivity and potential applications of this compound are inferred by analogy to these systems.

Introduction

Nitro-substituted heterocyclic compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic core, enabling a variety of chemical transformations. This document outlines the potential synthetic utility of a hypothetical this compound scaffold and provides adapted protocols for its use in creating diverse molecular architectures. The primary application of such a scaffold would be in nucleophilic aromatic substitution (SNAr) reactions, where the dinitro substitution pattern creates a highly electron-deficient thiazole ring, susceptible to attack by a wide range of nucleophiles.

Hypothetical Synthesis of this compound

The direct dinitration of thiazole is challenging. A potential, albeit unconfirmed, synthetic route could involve a multi-step process starting from a pre-functionalized thiazole. One plausible, yet hypothetical, pathway is the nitration of a 2-halothiazole followed by a second nitration.

Caption: Hypothetical synthetic workflow for this compound.

Application Notes: Reactivity and Synthetic Utility

By analogy with 2,4-dinitrohalobenzenes, a this compound scaffold would be highly activated towards nucleophilic aromatic substitution. The nitro groups at the 2- and 4-positions would stabilize the negative charge of the Meisenheimer intermediate, facilitating the displacement of a suitable leaving group at either position (e.g., a halogen).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of a this compound building block would be in SNAr reactions to generate a library of substituted nitrothiazole derivatives.

Caption: General mechanism for SNAr on a dinitrated thiazole.

Potential Applications in Medicinal Chemistry

Thiazole and nitroaromatic moieties are present in numerous bioactive compounds. Derivatives of a hypothetical this compound could be explored for various therapeutic applications.

| Derivative Class | Potential Nucleophile | Potential Therapeutic Application | Rationale |

| 2/4-Aminonitrothiazoles | Primary/Secondary Amines | Kinase Inhibitors, Antibacterials | The aminothiazole scaffold is a known hinge-binding motif in many kinase inhibitors. Nitroaromatics often exhibit antimicrobial properties. |

| 2/4-Alkoxynitrothiazoles | Alcohols/Phenols | Antifungal, Antiprotozoal | Ether linkages can improve pharmacokinetic properties. Nitrothiazoles like Nitazoxanide are effective antiprotozoal agents.[1] |

| 2/4-Thioethernitrothiazoles | Thiols | Anti-inflammatory, Anticancer | Thioether-containing heterocycles have shown a range of biological activities. |

Experimental Protocols (Adapted from Analogous Systems)

The following protocols are adapted from established procedures for the synthesis of nitrothiazoles and SNAr reactions on dinitroaromatic compounds. Appropriate safety precautions should be taken when working with nitrating agents and nitro compounds, as they can be explosive.

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole (Adapted)

This protocol is based on the nitration of 2-aminothiazole.[2][3]

Materials:

-

2-Aminothiazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-aminothiazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2-aminothiazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution carefully with a saturated sodium bicarbonate solution until a yellow precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminothiazole | H₂SO₄, HNO₃ | 0-10 | 2-3 | ~70-80 |

Protocol 2: Nucleophilic Aromatic Substitution of a Dinitroaromatic Compound with an Amine (Adapted)

This protocol is a general procedure for the reaction of a dinitro-activated aryl halide with an amine.

Materials:

-

2,4-Dinitrochlorobenzene (as an analogue for this compound with a leaving group)

-

Aniline (or other primary/secondary amine)

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve 2,4-dinitrochlorobenzene in ethanol in a round-bottom flask.

-

Add the amine (1.1 equivalents) to the solution. If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

| Dinitro-Aromatic Substrate | Nucleophile | Solvent | Conditions | Typical Yield (%) |

| 2,4-Dinitrochlorobenzene | Aniline | Ethanol | Reflux, 2-4 h | >90 |

| 2,4-Dinitrochlorobenzene | Piperidine | Ethanol | Room Temp, 1 h | ~95 |

Hypothetical Signaling Pathway Inhibition

Many antimicrobial drugs function by inhibiting essential metabolic pathways in pathogens. A hypothetical drug derived from a this compound scaffold could potentially act as an enzyme inhibitor. For instance, nitrothiazole derivatives have been investigated for their antitubercular activity, which may involve the inhibition of key enzymes in Mycobacterium tuberculosis.[4]

Caption: Hypothetical inhibition of a bacterial enzyme by a dinitrothiazole derivative.

While this compound itself is not a readily available building block, the principles of organic synthesis allow for strong predictions of its reactivity and utility. By drawing parallels with well-studied dinitrophenyl and nitrothiazole systems, it can be concluded that a this compound scaffold would be a powerful tool for generating diverse libraries of substituted thiazoles via nucleophilic aromatic substitution. These derivatives would be of significant interest in medicinal chemistry and materials science. The provided adapted protocols offer a starting point for the synthesis and derivatization of analogous, highly activated heterocyclic systems. Researchers are encouraged to explore the synthesis of novel nitro-heterocyclic building blocks, as they hold considerable potential for the discovery of new chemical entities with valuable biological and physical properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dinitrothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,4-dinitrothiazole. Due to a lack of specific published methods for this analyte, the following protocol has been developed based on established methodologies for structurally similar nitroaromatic compounds. This application note provides a starting point for method development and validation, offering a detailed experimental protocol, expected performance characteristics, and a visual representation of the analytical workflow.

Introduction

This compound is a heterocyclic aromatic compound containing two nitro groups. The accurate and reliable quantification of this compound is essential in various research and development settings, including pharmaceutical development and chemical synthesis. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and robustness. This proposed method utilizes a reversed-phase C18 column for the separation of this compound from potential impurities and excipients.

Proposed HPLC Method

The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical requirements.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Proposed Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Initial suggestion: 60:40 (v/v) Acetonitrile:Water | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis Detector |

| Wavelength | Estimated λmax ~230-260 nm (to be determined experimentally) |

| Run Time | 15 minutes |

Experimental Protocol

This protocol details the steps for preparing standards and samples, and for performing the HPLC analysis.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

-

Accurately weigh a portion of the sample containing a suitable amount of this compound.

-

Dissolve the sample in a known volume of acetonitrile or a suitable solvent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, allow the chromatogram to run for the specified time to ensure elution of all components.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of this proposed method. These values are estimates and should be confirmed during method validation.

Table 2: Expected Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time (tR) | 5 - 10 minutes |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the analysis of this compound. The detailed protocol and expected performance characteristics offer a solid foundation for researchers to develop and validate a robust analytical method tailored to their specific needs. Further optimization and validation are crucial to ensure the accuracy, precision, and reliability of the results.

Application Notes & Protocols for the GC-MS Analysis of 2,4-Dinitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 2,4-dinitrothiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to guide researchers in developing and implementing robust analytical methods for the characterization and quantification of this class of compounds.

Introduction

This compound and its derivatives are a class of heterocyclic compounds containing a thiazole ring substituted with two nitro groups. These compounds are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and reliable analytical methods are crucial for their synthesis, characterization, and metabolic studies. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound derivatives from aqueous matrices such as biological fluids or reaction mixtures.

-

Sample Collection: Collect the aqueous sample in a clean glass container.

-

Solvent Selection: Choose a volatile, water-immiscible organic solvent in which the analyte has high solubility. Dichloromethane or ethyl acetate are common choices.

-

Extraction:

-

To 1 mL of the aqueous sample, add 1 mL of the selected organic solvent in a glass vial.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

-

Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) to the desired final volume for GC-MS analysis.

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample cleanup and concentration from various matrices.

-

Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the analyte. A C18 or a polymeric sorbent may be suitable for this compound derivatives.

-

Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.

-

Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can be optimized for the specific this compound derivative being analyzed.

Table 1: Recommended GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Data Presentation

Table 2: Hypothetical GC-MS Data for this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | User Determined | 189 | 143, 113, 85, 69 |

Predicted Mass Spectral Fragmentation

The fragmentation of this compound in an EI-MS is predicted to proceed through several key pathways, primarily involving the loss of nitro groups and cleavage of the thiazole ring. The thiazole ring is generally less stable than a pyrimidine ring under electron impact.[1][2]

Key Predicted Fragmentation Steps:

-

Loss of a Nitro Group (NO₂): The initial fragmentation is likely the loss of a nitro group, resulting in a fragment ion at m/z 143.

-

Loss of a Second Nitro Group or Nitric Oxide (NO): Subsequent fragmentation could involve the loss of the second nitro group or a molecule of nitric oxide.

-

Ring Cleavage: The thiazole ring can undergo cleavage, leading to smaller fragment ions. The presence of sulfur can lead to characteristic fragments. For example, the thiazole ring opening could be followed by the release of acetylene.[3]

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a predicted fragmentation pathway for this compound.

Caption: General experimental workflow for the GC-MS analysis of this compound derivatives.

Caption: Predicted electron ionization fragmentation pathway of this compound.

References

Application of 2,4-dinitrothiazole in the development of novel pharmaceuticals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of novel therapeutic agents. While the specific compound 2,4-dinitrothiazole is not prominently featured in recent pharmaceutical research, its parent structure and its numerous derivatives are at the forefront of drug discovery efforts, demonstrating significant potential in treating a range of diseases from cancer and parasitic infections to metabolic disorders. This document provides an in-depth overview of the application of thiazole derivatives in pharmaceutical development, complete with experimental protocols and mechanistic insights.

Therapeutic Applications of Thiazole Derivatives

Thiazole-containing compounds have been successfully developed into clinically approved drugs and continue to be a major focus of preclinical research. Their broad spectrum of biological activities stems from their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Thiazole derivatives have shown remarkable efficacy as anticancer agents, targeting various hallmarks of cancer. Several clinically used anticancer drugs, such as Dasatinib, Dabrafenib, and Tiazofurin, feature a thiazole moiety.[1][2] Research has demonstrated that synthetic thiazole derivatives can inhibit the proliferation and migration of cancer cells, such as the MDA-MB-231 breast cancer cell line.[1]

One key mechanism of action for some thiazole-based anticancer agents is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[3][4] For instance, a novel pyrano[2,3-d]thiazole derivative has been shown to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines.[3][4] Furthermore, certain thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids have been identified as inhibitors of human topoisomerases I and II.[2] Other thiazole derivatives act as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway that is often dysregulated in cancer.[5]

Antiparasitic Activity

The thiazole scaffold is also a promising starting point for the development of new antiparasitic drugs. Nitazoxanide, a thiazole-based drug, is a broad-spectrum antiparasitic agent effective against various anaerobic parasites and bacteria.[6] Its mechanism of action involves the noncompetitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[6]

Furthermore, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of pteridine reductase-1 (PTR1), an enzyme crucial for the survival of trypanosomatidic parasites like Trypanosoma brucei and Leishmania major.[7] By inhibiting PTR1, these compounds disrupt the parasite's folate metabolism. Cysteine proteases, which are vital for the lifecycle of many protozoan parasites, are another important target.[8][9] Specific thiazole-containing compounds have been shown to inhibit these enzymes, offering a promising avenue for the treatment of diseases like cryptosporidiosis.[8]

Other Therapeutic Areas

The versatility of the thiazole ring extends to other therapeutic areas as well. Thiazolidine-2,4-dione derivatives, for example, are well-known for their antidiabetic properties, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[10][11] Additionally, various thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial, antihypertensive, and anticonvulsant agents.[12]

Quantitative Data Summary

The following table summarizes the reported biological activities of various thiazole derivatives.

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/EC50/MIC) | Reference |

| 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c) | Antiparasitic | Trypanosoma brucei | EC50 = 7.0 µM | [7] |

| Thiazolidine-2,4-dione derivative (3a) | Anticancer | HeLa | IC50 = 55 µM | [13] |

| Thiazolidine-2,4-dione derivative (3a) | Anticancer | HT29 | IC50 = 40 µM | [13] |

| Thiazolidine-2,4-dione derivative (3a) | Anticancer | A549 | IC50 = 38 µM | [13] |

| Thiazolidine-2,4-dione derivative (3a) | Anticancer | MCF-7 | IC50 = 50 µM | [13] |

| Thiazole derivative (3b) | PI3Kα Inhibition | - | Similar to alpelisib | [5] |

| Thiazole derivative (3e) | mTOR Inhibition | - | Weaker than dactolisib | [5] |

| Benzimidazole inhibitor (Compound 1) | Antiparasitic | Toxoplasma gondii (Type 1) | MIC50 = 2.5 µM | [14] |

| Benzimidazole inhibitor (Compound 2) | Antiparasitic | Toxoplasma gondii (Type 1) | MIC50 = 4 µM | [14] |

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

-

Human cancer cell lines (e.g., HepG-2, MCF-7)[4]

-

Normal human cell line (e.g., WI-38)[4]

-

Roswell Park Memorial Institute (RPMI)-1640 medium